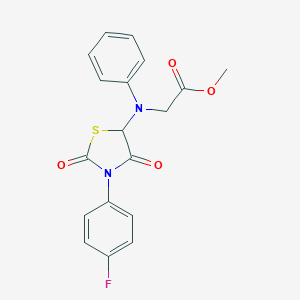

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate

Description

Properties

IUPAC Name |

methyl 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S/c1-25-15(22)11-20(13-5-3-2-4-6-13)17-16(23)21(18(24)26-17)14-9-7-12(19)8-10-14/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCNGGFCARNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.

Mode of Action

For instance, indole derivatives are known to interact with various biological targets, leading to a range of biological activities.

Biochemical Pathways

It is known that compounds with similar structures, such as indole derivatives, can affect a variety of biochemical pathways, leading to diverse biological activities.

Result of Action

It is known that compounds with similar structures, such as indole derivatives, can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biological Activity

Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate is a complex organic compound with notable biological activities attributed to its unique structural characteristics. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiazolidine core with two carbonyl groups at positions 2 and 4, contributing to its dioxo nature. The presence of a methyl ester group and fluorinated phenyl moieties enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of 374.4 g/mol .

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on aldosterone synthase and aromatase, enzymes implicated in hypertension and certain cancers .

- Antimicrobial Properties : The thiazolidine structure is associated with antibacterial activity, making it a candidate for further investigation in antimicrobial therapies .

- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Antibacterial Activity

Research indicates that derivatives of thiazolidinediones, including this compound, possess antibacterial properties. The thiazolidine ring is known to enhance the efficacy of antibiotics by interacting with bacterial cell walls .

Anticancer Potential

The inhibition of aromatase by this compound suggests its potential use in cancer treatment, particularly in hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in postmenopausal women .

Antidiabetic Effects

Thiazolidinedione derivatives have been studied for their antidiabetic effects. Compounds similar to this compound have shown promise in improving insulin sensitivity and reducing blood glucose levels .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound. Key findings include:

-

In Vitro Studies :

- A study demonstrated that similar thiazolidinedione derivatives exhibited significant inhibition of aldosterone synthase activity, which is critical for managing hypertension .

- Another investigation reported that compounds with thiazolidine structures displayed varying degrees of cytotoxicity against cancer cell lines, indicating potential for anticancer applications .

-

Comparative Analysis :

- A comparative study highlighted the enhanced biological activity of fluorinated derivatives over non-fluorinated counterparts, emphasizing the role of fluorine in increasing lipophilicity and bioavailability .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate exhibits several notable biological activities:

- Antibacterial Activity : The thiazolidin-2,4-dione ring structure is associated with known antibiotics. Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. However, further studies are necessary to confirm these effects .

- Enzyme Inhibition : This compound has been identified as an inhibitor of aldosterone synthase and aromatase. These enzymes are critical in various physiological processes, including blood pressure regulation and hormone synthesis. Consequently, the compound may have therapeutic applications in treating conditions like hypertension and certain cancers .

- Antihyperglycemic Potential : Thiazolidinone derivatives have been explored for their potential in diabetes treatment. Research into this compound may reveal similar antihyperglycemic properties, warranting further investigation .

Synthesis and Structural Comparisons

The synthesis of this compound involves multi-step organic reactions that allow for the precise incorporation of functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have explored the applications of thiazolidine derivatives in drug development:

- Antihypertensive Studies : A study focused on the inhibition of aldosterone synthase demonstrated that compounds similar to this compound could effectively lower blood pressure in hypertensive models .

- Cancer Research : Investigations into aromatase inhibitors have shown promise in breast cancer treatment. This compound's potential as an aromatase inhibitor positions it as a candidate for further exploration in oncology .

- Diabetes Management : Research into thiazolidinediones has led to advancements in diabetes therapies. The potential antihyperglycemic effects of this compound could contribute to developing new diabetes medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ureido Acetate Derivatives ()

Compounds 17a (Methyl 2-(3-(4-(trifluoromethyl)phenyl)ureido)acetate) and 17b (Methyl 2-(3-(4-fluorophenyl)ureido)acetate) share a ureido-acetate backbone but lack the thiazolidinedione core. Key differences include:

- Synthetic Efficiency: Compound 17b (77.8% yield) demonstrates comparable synthetic efficiency to thiazolidinedione precursors, though cyclization steps (e.g., forming imidazolidine-2,4-diones 18a–b) require reflux with concentrated HCl, reducing overall atom economy .

- Mass Spectrometry : The ESI-MS m/z of 17b ([M+H]+ = 227.1) reflects a lower molecular weight than the target compound due to the absence of the thiazolidinedione ring.

Isoxazole-Containing Esters ()

Methyl 2-diazo-[3-(4-fluorophenyl)isoxazol-5-yl]acetate (1d ) shares the 4-fluorophenyl substituent and ester functionality. However, the isoxazole ring differs electronically from the thiazolidinedione core:

- Reactivity : Isoxazoles are less prone to ring-opening reactions compared to thiazolidinediones, which may undergo hydrolysis under physiological conditions .

- Applications : Isoxazole derivatives are often explored as agrochemicals or kinase inhibitors, whereas thiazolidinediones are primarily pharmacologically active in metabolic disorders .

4-Fluorophenyl-Substituted Pharmaceuticals ()

Aprepitant, a 4-fluorophenyl-containing antiemetic drug, highlights the pharmacological relevance of fluorinated aromatic systems. Unlike the target compound, Aprepitant features a morpholine-triazolone scaffold optimized for neurokinin-1 receptor antagonism. The 4-fluorophenyl group in both compounds likely enhances lipophilicity and resistance to oxidative metabolism .

Sulfonylurea Herbicides (–6)

Sulfonylurea derivatives like metsulfuron methyl ester () and methyl 2-(2-(((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate () share ester functionalities but differ in core structure and application. Their herbicidal activity stems from acetolactate synthase inhibition, a mechanism unrelated to thiazolidinediones’ PPAR-γ agonism .

Comparative Data Table

Key Research Findings

- Fluorine Impact : The 4-fluorophenyl group consistently improves metabolic stability across diverse compound classes, as seen in Aprepitant and ureido acetates .

- Synthetic Challenges : Thiazolidinedione derivatives require multi-step syntheses with harsh conditions (e.g., HCl reflux), whereas isoxazole and sulfonylurea analogs employ milder protocols .

- Biological Relevance : Thiazolidinediones’ PPAR-γ agonism contrasts with sulfonylureas’ enzyme inhibition, underscoring the importance of core structure in defining mechanism .

Q & A

Q. What are the standard synthetic routes for Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate?

The synthesis typically involves multi-step condensation reactions. For example, intermediates like 2-chloro-N-phenylacetamide can react with 4-amino-5-[4-(substituted-phenylsulfonyl)phenyl]-1,2,4-triazole-3-thiols under reflux conditions in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane). Catalysts such as DCC (dicyclohexylcarbodiimide) or coupling agents like HATU may be employed to facilitate amide bond formation. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with shifts for fluorophenyl (~7.5 ppm) and thiazolidinone carbonyl groups (~170 ppm) being critical.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M−H]− ions).

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>95%). Computational data from PubChem (InChI key, molecular formula) serve as reference .

Q. What are the key challenges in isolating intermediates during synthesis?

By-products like unreacted starting materials or regioisomers may form. Techniques include:

- Flash chromatography : Silica gel elution with gradients of ethyl acetate/hexane.

- Recrystallization : Using ethanol or acetonitrile to isolate crystalline intermediates.

- Acid-base extraction : For separating polar vs. non-polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, increasing reaction time from 12 to 24 hours at 60°C may enhance conversion rates.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for thiazolidinone ring closure .

Q. How can stereochemical outcomes be resolved for chiral centers in the compound?

- Chiral HPLC : Utilize columns like Chiralpak® OD with mobile phases containing methanol and DMEA (dimethylaminoethanol) to separate enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated in thiazolidinone derivatives .

Q. How to address contradictions in reported bioactivity data across studies?

- Reproducibility checks : Validate assays (e.g., kinase inhibition or cytotoxicity) under standardized conditions (pH, temperature, cell lines).

- Purity reassessment : Use LC-MS to confirm compound integrity and rule out degradation products.

- Target selectivity profiling : Compare binding affinities against off-target receptors using SPR (surface plasmon resonance) .

Q. What methodologies are used to study the compound’s mechanism of action in biological systems?

- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 or PPAR-γ) using software like AutoDock Vina.

- In vitro assays : Measure enzyme inhibition (IC50) or cellular uptake via fluorescence tagging.

- Metabolite profiling : Identify metabolic pathways using hepatic microsomes and LC-QTOF-MS .

Data Analysis and Validation

Q. How to resolve discrepancies in NMR or MS data between experimental and computational predictions?

- Recompute PubChem-derived data : Verify InChI descriptors and tautomeric forms using tools like ChemAxon.

- Isotopic labeling : Introduce deuterated analogs to confirm fragmentation patterns in MS .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare efficacy across concentrations (e.g., 1–100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.